REACTION_CXSMILES
|
Cl.[C:2]([NH2:5])(=[NH:4])[CH3:3].[O-]CC.[Na+].CN([CH:13]=[C:14]1[CH2:18][N:17](C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[CH2:16][C:15]1=O)C>C(O)C>[CH3:3][C:2]1[N:4]=[CH:13][C:14]2[CH2:18][NH:17][CH2:16][C:15]=2[N:5]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
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12.8 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(=N)N
|
Name
|
|
Quantity
|
59 mL
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
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400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
4-[(dimethylamino)methylene]-1-tritylpyrrolidin-3-one
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Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
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CN(C)C=C1C(CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
85 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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quenched with a solution of 5% aqueous citric acid (50 mL)
|
Type
|
CUSTOM
|
Details
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evaporated to dryness
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Type
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DISSOLUTION
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Details
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The residue was dissolved in ethyl acetate (500 mL)
|
Type
|
WASH
|
Details
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washed with saturated aqueous sodium bicarbonate solution
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Type
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FILTRATION
|
Details
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was filtered thorough a Celite pad
|
Type
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WASH
|
Details
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washed with ethyl acetate
|
Type
|
EXTRACTION
|
Details
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The combined aqueous layers were extracted twice with ethyl acetate
|
Type
|
WASH
|
Details
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washed with saturated aqueous sodium bicarbonate solution and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on a Biotage Horizon® system (silica gel, 10-75% ethyl acetate/dichloromethane gradient)
|
Name
|
|
Type
|
product
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Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=CC2=C(N1)CNC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |